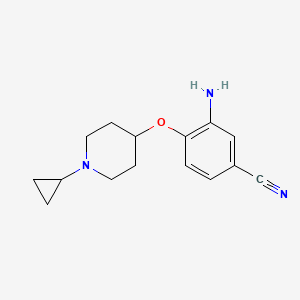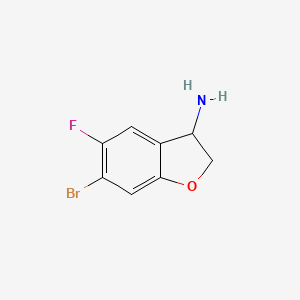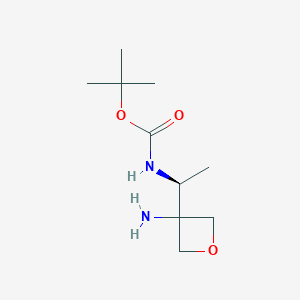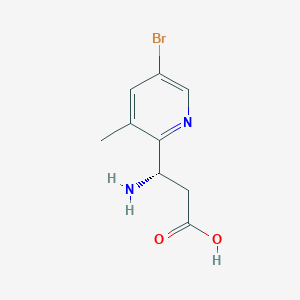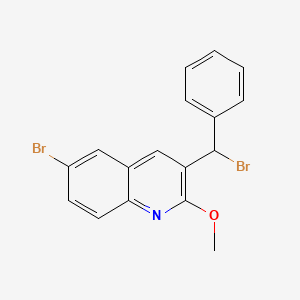
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the bromination of 2-methoxyquinoline followed by the introduction of the bromo(phenyl)methyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
化学反应分析
Types of Reactions
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the quinoline ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.
科学研究应用
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用机制
The mechanism of action of 6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
6-Bromo-3-formylchromone: Another brominated quinoline derivative with similar chemical properties.
3-(Bromoacetyl)coumarins: Compounds with a bromoacetyl group that exhibit similar reactivity patterns.
Uniqueness
6-Bromo-3-(bromo(phenyl)methyl)-2-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a methoxy group makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C17H13Br2NO |
|---|---|
分子量 |
407.1 g/mol |
IUPAC 名称 |
6-bromo-3-[bromo(phenyl)methyl]-2-methoxyquinoline |
InChI |
InChI=1S/C17H13Br2NO/c1-21-17-14(16(19)11-5-3-2-4-6-11)10-12-9-13(18)7-8-15(12)20-17/h2-10,16H,1H3 |
InChI 键 |
GNELDHPJPGGSFF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


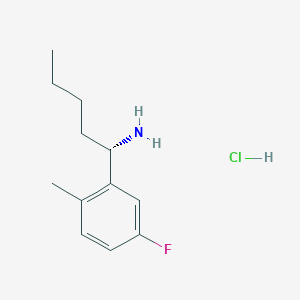

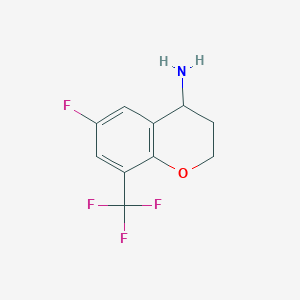
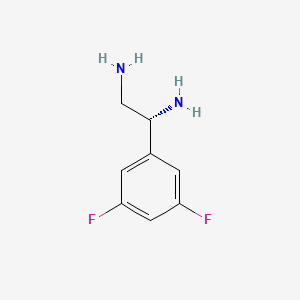
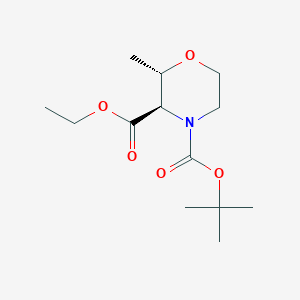


![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)
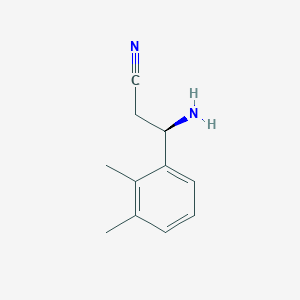
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
